![molecular formula C20H26O3 B5224417 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals as a potential treatment for asthma and other respiratory diseases. Since then, it has been extensively studied and used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene works by binding to the β2-adrenergic receptor and preventing the binding of its natural ligands, such as adrenaline and noradrenaline. This blocks the downstream signaling pathways that are activated by β2-adrenergic receptor activation, leading to a decrease in the physiological effects of these pathways.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a wide range of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By selectively blocking this receptor, 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene can inhibit these processes and lead to a variety of physiological effects, depending on the specific tissues and pathways involved.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene is its selectivity for the β2-adrenergic receptor, which allows for specific targeting of this pathway without affecting other adrenergic receptors. However, this also limits its use in studying the effects of non-selective adrenergic receptor activation. Additionally, the effects of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene may vary depending on the specific tissues and pathways being studied, and its use may be limited by its solubility and stability in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene. One area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical applications. Additionally, further studies are needed to fully understand the specific effects of β2-adrenergic receptor activation and the potential therapeutic applications of blocking this pathway. Finally, the use of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene in combination with other drugs or therapies may hold promise for treating a variety of diseases and conditions.
Synthesemethoden
The synthesis of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene involves several steps, including the reaction of 2-chloroethanol with 3-(3-isopropylphenoxy)propylmagnesium bromide to form 1-(3-isopropylphenoxy)-2-hydroxypropane. This intermediate is then reacted with 4-chlorobenzene-1-sulfonyl chloride to form the corresponding sulfonate ester. Finally, the ester is treated with sodium ethoxide to yield the desired product, 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene has been widely used in scientific research as a tool to study the β2-adrenergic receptor and its signaling pathways. It has been shown to selectively block the β2-adrenergic receptor without affecting other adrenergic receptors, making it a valuable tool for studying the specific effects of β2-adrenergic receptor activation.
Eigenschaften
IUPAC Name |
1-ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-14-8-13-22-18-10-7-9-17(15-18)16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNGXKMFNJWZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.